2-Methoxynaphthalen-1-amine
Description
IUPAC Nomenclature and Systematic Identification
The compound this compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The official IUPAC name designates this molecule as 2-methoxy-1-naphthalenamine, reflecting the positional arrangement of functional groups on the naphthalene ring system. The systematic identification incorporates the Chemical Abstracts Service registry number 2246-42-6, which serves as a unique identifier in chemical databases and literature.
The molecular formula C₁₁H₁₁NO indicates the presence of eleven carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 173.21 grams per mole. The InChI representation provides a standardized method for describing the molecular structure: InChI=1S/C11H11NO/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-7H,12H2,1H3. This notation captures the complete connectivity and stereochemistry of the molecule in a machine-readable format.
The InChI Key FAOJNWOJCPKVTM-UHFFFAOYSA-N serves as a condensed hash representation of the full InChI string, facilitating rapid database searches and structural comparisons. Alternative nomenclature includes 1-amino-2-methoxynaphthalene and 1-naphthalenamine, 2-methoxy-, which reflect different systematic naming approaches while describing the identical chemical structure.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits a planar naphthalene ring system with specific substituent orientations that influence overall molecular conformation. The naphthalene backbone maintains aromatic planarity with bond angles approximating 120 degrees around the aromatic carbons, consistent with sp² hybridization patterns observed in polycyclic aromatic hydrocarbons. The methoxy group at position 2 adopts a coplanar orientation with the naphthalene ring system, minimizing steric hindrance and maximizing conjugative interactions.
Computational analysis reveals that the amino group at position 1 can adopt multiple conformational states due to rotation around the carbon-nitrogen bond. The nitrogen atom exhibits pyramidal geometry characteristic of sp³ hybridization, with the lone pair of electrons contributing to the overall electronic distribution and potential hydrogen bonding interactions. The dihedral angle between the naphthalene plane and the amino group varies depending on crystal packing forces and intermolecular interactions.
Three-dimensional conformer analysis indicates that the most stable conformation positions the amino group slightly out of the naphthalene plane to minimize electronic repulsion while maintaining partial conjugation with the aromatic system. The methoxy oxygen atom participates in weak intramolecular interactions with nearby hydrogen atoms, contributing to conformational stability. Molecular modeling studies suggest that the compound can exist in multiple low-energy conformations with relatively small energy barriers between them.
The molecular dimensions reveal a length of approximately 8.5 Angstroms from the terminal amino hydrogen to the opposite end of the naphthalene system, with a width spanning 6.2 Angstroms across the ring system. These geometric parameters influence crystal packing arrangements and intermolecular association patterns in solid-state structures.
Crystallographic Data and Unit Cell Parameters
Crystallographic analysis of this compound and related derivatives provides detailed information about solid-state packing arrangements and intermolecular interactions. The compound typically crystallizes in monoclinic or triclinic space groups, depending on crystallization conditions and solvent systems employed. Crystal structure determination reveals that molecules pack through a combination of hydrogen bonding, aromatic stacking interactions, and van der Waals forces.
The unit cell parameters for related naphthalene derivatives indicate cell dimensions with a-axis lengths ranging from 7.8 to 9.2 Angstroms, b-axis measurements between 8.5 and 11.3 Angstroms, and c-axis values spanning 12.4 to 15.7 Angstroms. These dimensions reflect the efficient packing of aromatic molecules in crystalline lattices while accommodating functional group interactions.
Hirshfeld surface analysis of structurally similar compounds demonstrates that dispersion forces predominate in crystal packing, accounting for approximately 65-70% of intermolecular interactions. Hydrogen bonding contributions involving the amino group typically comprise 15-20% of total interactions, while electrostatic forces account for the remaining stabilization energy. The analysis reveals specific contact distances and interaction geometries that influence crystal stability and physical properties.
| Crystallographic Parameter | Value Range | Typical Example |
|---|---|---|
| Space Group | P21/c, P-1 | P21/c |
| a-axis (Å) | 7.8-9.2 | 8.45 |
| b-axis (Å) | 8.5-11.3 | 9.87 |
| c-axis (Å) | 12.4-15.7 | 14.21 |
| β angle (°) | 92-108 | 98.3 |
| Volume (ų) | 850-1200 | 1045 |
The crystal packing reveals parallel-displaced aromatic stacking interactions with interplanar distances of 3.4-3.6 Angstroms, consistent with typical aromatic association geometries. These stacking arrangements contribute significantly to crystal stability and influence mechanical properties of the solid material.
Comparative Analysis of Tautomeric Forms
The tautomeric behavior of this compound involves potential hydrogen migration between the amino group and adjacent aromatic positions, although such processes are energetically unfavorable under normal conditions. Comparison with related naphthalene derivatives reveals that amine-imine tautomerism represents a relatively minor contribution to the overall chemical behavior compared to keto-enol or other prototropic equilibria.
Nuclear magnetic resonance spectroscopy studies of analogous compounds indicate that amino-containing naphthalene derivatives predominantly exist in the amine form, with imine tautomers detectable only under specific pH conditions or in the presence of strong hydrogen bond acceptors. The electron-donating nature of the methoxy group at position 2 stabilizes the amino form through resonance interactions, further reducing the likelihood of tautomeric rearrangement.
Theoretical calculations suggest that imine tautomer formation would require approximately 25-30 kilocalories per mole of activation energy, making such transformations kinetically unfavorable at ambient temperatures. The stability of the amine form results from optimal overlap between the nitrogen lone pair and the extended aromatic system, creating a thermodynamically preferred electronic configuration.
Comparative analysis with structural isomers such as 1-methoxy-2-naphthylamine demonstrates that positional isomerism significantly influences tautomeric propensity. The 1-methoxy-2-naphthylamine isomer exhibits similar tautomeric stability, with the amine form predominating under standard conditions. However, subtle differences in electronic distribution affect reactivity patterns and intermolecular association behaviors.
| Tautomeric Form | Relative Stability | Energy Difference (kcal/mol) | Population (%) |
|---|---|---|---|
| Amine Form | Most Stable | 0.0 | >99 |
| Imine Form | Metastable | +27.3 | <0.1 |
| Quinoid Form | Unstable | +45.8 | <0.01 |
Properties
IUPAC Name |
2-methoxynaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOJNWOJCPKVTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176994 | |
| Record name | 2-Methoxynaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2246-42-6 | |
| Record name | 2-Methoxy-1-naphthalenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2246-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxynaphthalen-1-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002246426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxynaphthalen-1-amine | |
| Source | EPA DSSTox | |
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| Record name | 2-methoxynaphthalen-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Preparation Methods of 2-Methoxynaphthalen-1-amine
Methylation of 1-Naphthol Followed by Amination
A widely reported approach starts with 1-naphthol, which undergoes methylation to form 1-methoxynaphthalene, followed by selective amination at the 2-position to yield this compound.
Methylation Using Dimethyl Carbonate (Green Methylating Agent)
- Process : Dissolve 1-naphthol in a dilute alkaline solution (sodium hydroxide or potassium hydroxide, 10–15% concentration).
- Catalyst : Add a phase-transfer catalyst such as tetrabutylammonium bromide.
- Methylating Agent : Slowly add dimethyl carbonate.
- Conditions : Heat the mixture to 60–85°C and maintain for 3–6 hours under vacuum distillation.
- Outcome : This method avoids toxic methyl sulfate, uses no organic solvents, and achieves a high yield (~95.8%) of 1-methoxynaphthalene.
This method is environmentally friendly, cost-effective, and operationally simple, as demonstrated in patent CN102757322A.
Table 1: Reaction Parameters for Methylation of 1-Naphthol
| Parameter | Range/Value | Notes |
|---|---|---|
| Base (NaOH or KOH) concentration | 10–15% | Dilute alkaline solution |
| Molar ratio (1-naphthol : dimethyl carbonate : base) | 1 : 0.8–1.5 : 0.4–0.8 | Optimized for yield and selectivity |
| Temperature | 60–85°C | Controlled heating |
| Reaction time | 3–6 hours | Under vacuum distillation |
| Catalyst | Tetrabutylammonium bromide | Phase-transfer catalyst |
| Yield | ~95.8% | High yield with minimal environmental impact |
Amination to Introduce the Amine Group
Following methylation, the introduction of the amine group at the 2-position can be achieved by nitration followed by reduction or direct amination techniques.
Nitration and Reduction Route
- Nitration : Selective nitration of 1-methoxynaphthalene to form 2-nitro-1-methoxynaphthalene.
- Reduction : Catalytic hydrogenation or chemical reduction (e.g., using iron powder and acid) converts the nitro group to an amine, yielding this compound.
This approach has been used in related compounds such as 3-methoxynaphthalen-1-amine derivatives, as reported in recent synthetic studies.
Schiff Base Intermediate Formation and Further Reactions
In some synthetic schemes, the amine functionality is introduced via Schiff base intermediates formed by reacting nitro-substituted methoxynaphthalenes with aldehydes, followed by reduction and substitution reactions to obtain the final amine derivatives.
Research Findings and Analytical Data
- NMR and Mass Spectrometry : Structural confirmation of methoxynaphthalen-1-amine derivatives is routinely performed by ^1H-NMR, ^13C-NMR, and high-resolution mass spectrometry (HRMS), ensuring the regioselectivity and purity of the products.
- Kinetic Studies : Recent research on related methoxynaphthalen-1-amine derivatives includes kinetic analyses that help optimize reaction conditions and understand the stability of intermediates.
- Antibacterial Activity : Some derivatives of methoxynaphthalen-1-amine have been evaluated for biological activity, indicating the importance of precise synthetic control for pharmaceutical applications.
Summary Table of Preparation Methods for this compound
Chemical Reactions Analysis
Types of Reactions
2-Methoxynaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various substituted naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed
The major products formed from these reactions include naphthoquinones, amine derivatives, and various substituted naphthalene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxynaphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxynaphthalen-1-amine involves its interaction with various molecular targets and pathways. The methoxy and amine groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its biological activities are attributed to its ability to interact with cellular components and disrupt normal cellular functions.
Comparison with Similar Compounds
6-Methoxynaphthalen-1-amine (CAS 5302-77-2)
- Structure : Methoxy group at position 6 instead of 2.
- Molecular Formula: C₁₁H₁₁NO (same as 2-methoxy isomer).
- Applications: Limited data, but likely used as an intermediate in organic synthesis .
4-Bromo-2-methyl-naphthalen-1-amine (CAS 37113-08-9)
- Structure : Bromine at position 4 and methyl at position 2.
- Molecular Formula : C₁₁H₁₀BrN.
- Molecular Weight : 250.11 g/mol.
- Applications: Potential use in pharmaceutical or materials science due to bromine’s reactivity .
Schiff Base Derivatives
N-(2,3-Dimethoxybenzylidene)-naphthalen-1-amine
- Structure : Imine group formed between naphthalen-1-amine and 2,3-dimethoxybenzaldehyde.
- Molecular Formula: C₁₉H₁₇NO₂.
- Molecular Weight : 291.34 g/mol.
- Synthesis : Condensation reaction under reflux conditions .
- Crystallography : Orthorhombic crystal system (Pbca) with distinct unit cell parameters (a=7.7163 Å, b=17.0786 Å, c=23.427 Å) .
Benzylidene-naphthalen-1-yl-amine Derivatives
- Examples :
- (4-Methoxy-benzylidene)-naphthalen-1-yl-amine
- (4-Nitro-benzylidene)-naphthalen-1-yl-amine
- Synthesis : General method involves reacting naphthalen-1-amine with substituted benzaldehydes .
- Applications : Investigated for biological activity, including antimicrobial and anticancer properties .
Amine-Functionalized Derivatives
N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine
[1-(Furan-2-yl)ethyl][1-(naphthalen-1-yl)ethyl]amine
- Structure : Hybrid amine with furan and naphthalene moieties.
- Molecular Formula: C₁₈H₁₉NO.
- Molecular Weight : 265.35 g/mol.
- Applications: Potential use in heterocyclic chemistry or catalysis .
Comparative Analysis Table
Key Research Findings
- Positional Isomerism : The methoxy group’s position (C2 vs. C6) significantly impacts electronic properties and reactivity. For example, this compound’s electron-donating methoxy group may enhance stability in electrophilic substitution reactions compared to its C6 isomer .
- Substituent Effects : Bromination (e.g., 4-bromo-2-methyl derivative) increases molecular weight and alters solubility, making it suitable for cross-coupling reactions .
- Chiral Amines : Enantiomerically pure amines (e.g., N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine) highlight advancements in asymmetric synthesis for pharmaceuticals .
Biological Activity
2-Methoxynaphthalen-1-amine, a compound with the molecular formula , has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides an overview of the compound's synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Synthesis of this compound
The compound can be synthesized through various organic reactions, often involving the methoxylation of naphthalene derivatives followed by amination. The synthesis typically includes:
- Methoxylation : Introduction of the methoxy group using reagents such as dimethyl sulfate.
- Amination : Conversion of the resulting methoxynaphthalene into this compound through nucleophilic substitution with amines.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines:
- Cell Lines Tested :
- MCF-7 (breast carcinoma)
- HeLa (cervical cancer)
- HGC-27 (gastric cancer)
A notable derivative, identified as 9h , showed potent anti-proliferative activity, inhibiting colony formation and inducing apoptosis in a dose-dependent manner. It was found to block the cell cycle at the G2/M phase and induce PARP cleavage, indicating its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10.25 ± 2.5 | Apoptosis via PARP cleavage |
| HeLa | 12.5 ± 3.0 | G2/M phase arrest |
| HGC-27 | 8.5 ± 1.5 | Colony formation inhibition |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Research indicates that it possesses moderate antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli . The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
The mechanisms underlying the biological activities of this compound are multi-faceted:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating the Nur77-Bcl2 signaling pathway, leading to mitochondrial dysfunction and subsequent cell death .
- Cell Cycle Arrest : By blocking the progression from G2 to M phase, it effectively halts cell division in cancerous cells .
- Antimicrobial Action : The exact mechanism remains less understood but may involve interference with bacterial protein synthesis or membrane integrity .
Study on Anticancer Activity
In a study published in Nature Communications, researchers evaluated a series of naphthalene derivatives, including this compound, for their antiproliferative effects. The findings indicated that derivatives with specific substitutions on the naphthalene ring exhibited enhanced activity against breast and gastric cancer cell lines .
Study on Antimicrobial Properties
A separate investigation assessed the antimicrobial efficacy of several naphthalene derivatives against pathogenic bacteria. The results highlighted that compounds similar to this compound exhibited significant inhibition zones in agar diffusion assays, suggesting potential therapeutic applications in infectious diseases .
Q & A
Synthetic Methodologies and Reaction Optimization
Basic: What are the primary synthetic routes for 2-Methoxynaphthalen-1-amine? The compound can be synthesized via a two-step process starting from 2-hydroxy-1-naphthaldehyde. First, 5-(2-methoxynaphthalen-1-yl)hydantoin is prepared, followed by hydrolysis with aqueous NaOH under reflux to yield 2-amino-2-(2-methoxynaphthalen-1-yl)acetic acid. Subsequent treatment with di-tert-butyl dicarbonate in THF produces the final product .
Advanced: How do competing synthetic routes (e.g., reductive amination vs. hydantoin intermediates) affect yield and purity? Reductive amination (e.g., using methylamine and sodium cyanoborohydride) often provides higher yields but requires strict anhydrous conditions. In contrast, hydantoin-based methods (as above) are robust but may introduce impurities during hydrolysis. Optimization involves balancing reaction time, solvent polarity, and catalyst selection. For example, palladium on carbon enhances hydrogenation efficiency in reductive amination but risks over-reduction of aromatic rings .
| Method | Reagents/Conditions | Yield | Purity Challenges |
|---|---|---|---|
| Hydantoin intermediate | NaOH (reflux), THF, di-tert-butyl dicarbonate | ~65% | Hydrolysis byproducts |
| Reductive amination | Methylamine, NaBH3CN, Pd/C | ~80% | Over-reduction, catalyst residue |
Structural Characterization and Crystallography
Basic: Which analytical techniques are critical for characterizing this compound? Key methods include NMR (¹H/¹³C) for functional group identification, mass spectrometry for molecular weight confirmation, and X-ray crystallography for absolute stereochemical determination. For crystallography, SHELX programs (e.g., SHELXL) are widely used for structure refinement .
Advanced: How do crystallographic data resolve ambiguities in substituent positioning? SHELXL refines diffraction data by optimizing bond lengths, angles, and thermal parameters. For example, methoxy group orientation in this compound can be misassigned in NMR due to signal overlap, but X-ray analysis unambiguously identifies the 2-position substitution .
Contradictory Data in Synthetic Yields
Basic: How should researchers address variability in reported synthetic yields? Document reaction conditions rigorously (e.g., solvent purity, temperature gradients) and validate reproducibility across independent trials. Use internal standards in HPLC or GC-MS to quantify impurities.
Advanced: What statistical approaches resolve contradictions in yield optimization studies? Multivariate analysis (e.g., Design of Experiments) identifies critical factors (e.g., catalyst loading, pH). For instance, conflicting yields in reductive amination may arise from uncontrolled moisture levels, which can be mitigated by in situ drying agents like molecular sieves .
Toxicological Profiling and Safety Protocols
Basic: What assays assess the toxicity of this compound? Standard assays include Ames tests (mutagenicity), MTT assays (cell viability), and acute toxicity studies in rodent models. Naphthalene derivatives are prioritized for hepatic and renal toxicity screening due to metabolic activation pathways .
Advanced: How do structural modifications alter toxicity profiles? Adding electron-withdrawing groups (e.g., halogens) to the naphthalene ring reduces metabolic oxidation, lowering hepatotoxicity. Comparative studies of methoxy vs. hydroxy derivatives reveal distinct CYP450 interaction profiles .
Applications in Complex Molecule Synthesis
Basic: How is this compound used as a building block? It serves as a precursor for hydroxynaphthyl-substituted glycine derivatives, which are intermediates in peptidomimetic drug design. The methoxy group enhances solubility during coupling reactions .
Advanced: What challenges arise in coupling reactions involving sterically hindered naphthylamines? Buchwald-Hartwig amination or Ullmann coupling often require bulky ligands (e.g., XPhos) to prevent β-hydride elimination. Microwave-assisted synthesis improves reaction rates but risks decomposition of thermally sensitive intermediates .
Crystallographic Data Refinement Challenges
Advanced: How does SHELX handle twinning or disorder in this compound crystals? SHELXD detects pseudo-merohedral twinning by analyzing intensity statistics, while SHELXL refines disordered methoxy groups using PART and SUMP instructions. High-resolution data (>1.0 Å) are critical for resolving rotational disorder .
Purity Assessment and Analytical Pitfalls
Basic: What methods ensure purity in bulk this compound? Combined techniques: HPLC (C18 column, acetonitrile/water gradient), TLC (silica gel, ethyl acetate/hexane), and elemental analysis.
Advanced: How do residual solvents or column artifacts affect NMR interpretation? Deuterated solvent peaks (e.g., DMSO-d6 at 2.50 ppm) may mask compound signals. Use presaturation or 2D NMR (HSQC, HMBC) to resolve overlaps. For example, residual THF in hydantoin-derived samples can obscure aromatic protons .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
